molecular formula C13H10N2O3S B12130996 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide

1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12130996
M. Wt: 274.30 g/mol
InChI Key: CTUFWTXJHOXANJ-UHFFFAOYSA-N
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Description

The compound 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide features a bicyclic 3,4-dihydroisochromene core fused to a ketone (1-oxo group) and a carboxamide moiety linked to a 1,3-thiazol-2-yl substituent. This structure combines the rigidity of the isochromene scaffold with the heteroaromatic thiazole ring, which is often associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-11(15-13-14-5-6-19-13)10-7-8-3-1-2-4-9(8)12(17)18-10/h1-6,10H,7H2,(H,14,15,16)

InChI Key

CTUFWTXJHOXANJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phthalide derivative.

    Introduction of Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thiazole derivative.

    Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the isochromene-thiazole intermediate and an appropriate amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Isochromene vs. Benzene/Coumarin Derivatives

  • Target Compound: The 3,4-dihydroisochromene core introduces partial saturation, balancing rigidity and conformational flexibility. This contrasts with fully aromatic systems like benzene (e.g., 2-fluoro-N-(1,3-thiazol-2-yl)benzamide ) or coumarin (e.g., 4-oxo-1,4-dihydroquinoline derivatives ). The dihydroisochromene may enhance metabolic stability compared to fully unsaturated analogs.
  • Benzamide Analog (2-fluoro-N-(1,3-thiazol-2-yl)benzamide) : The planar amide group forms dihedral angles of 35.28° with the benzene ring and 10.14° with the thiazole, favoring dimerization via N–H⋯O hydrogen bonds . In contrast, the isochromene’s fused ring system may alter these angles, affecting packing and solubility.
2.2. Substituent Effects
  • For example, thiourea derivatives (e.g., N-(1,3-thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea hemihydrate) exhibit resonance-stabilized thiourea moieties and anticancer/antifungal activity .
  • Functional Groups : The target compound’s 1-oxo group may enhance electron-withdrawing effects on the isochromene ring, influencing reactivity compared to fluorine-substituted benzamides or chlorinated coumarins .

Comparative Data Table

Compound Name Core Structure Substituents Biological Activities Synthesis Method Key Structural Features
1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide Isochromene Thiazol-2-yl carboxamide, 1-oxo Not reported Likely Hantzsch or acyl chloride coupling Planar amide, hydrogen bonding potential
2-fluoro-N-(1,3-thiazol-2-yl)benzamide Benzene Fluorine, thiazol-2-yl carboxamide Synthetic intermediate Acyl chloride + aminothiazole Dihedral angles: 35.28° (benzene), 10.14° (thiazole)
N-(1,3-Thiazol-2-yl)-thiourea hemihydrate Thiourea Thiophenoyl, thiazol-2-yl Anticancer, antifungal Aroyl chloride + ammonium thiocyanate Resonance-stabilized thiourea, dimerization via H-bonds
4-Oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Quinoline Pentyl, carboxamide Not specified Hantzsch-like cyclization Planar carboxamide, potential enzyme binding

Biological Activity

1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a unique structure characterized by an isochromene core fused with a thiazole ring. Its molecular formula is C13H10N2O2SC_{13}H_{10}N_2O_2S with a molecular weight of approximately 258.29 g/mol. The presence of the thiazole moiety is significant, as it is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole-containing compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus16 µg/mL
Compound BE. coli32 µg/mL
1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamideS. pneumoniae8 µg/mL

Cytotoxicity and Genotoxicity

In vitro studies assessing the cytotoxic effects of this compound have shown that it possesses low toxicity at therapeutic concentrations. It has been determined to be non-mutagenic in standard Ames tests, making it a potential candidate for further drug development .

The antimicrobial activity of thiazole derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit protein synthesis. Fluorescence microscopy has demonstrated that these compounds can induce membrane damage in Gram-positive bacteria, leading to cell lysis .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide:

  • Study on Antimicrobial Efficacy : A study synthesized multiple thiazole derivatives and tested their efficacy against various bacterial strains. The results indicated that some derivatives had superior activity compared to traditional antibiotics like chloramphenicol .
  • Investigation of Cytotoxic Properties : Another research focused on evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings suggested selective toxicity towards cancer cells while sparing normal cells .

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